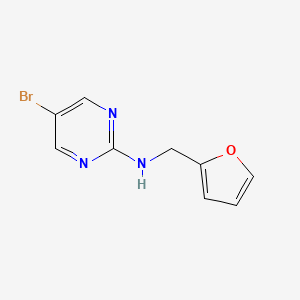

5-Bromo-2-(furan-2-ylmethylamino)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

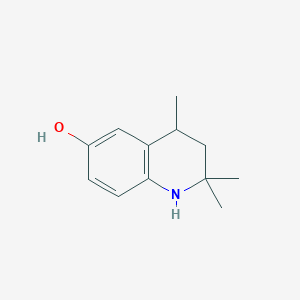

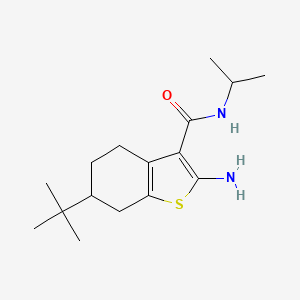

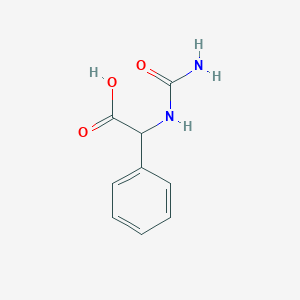

The compound "5-Bromo-2-(furan-2-ylmethylamino)pyrimidine" is a brominated pyrimidine derivative with a furan moiety. Pyrimidines are a class of heterocyclic aromatic organic compounds, similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 in the ring. The furan ring, a five-membered oxygen-containing heterocycle, is known to impart significant biological activity to molecules. The presence of a bromine atom in the 5-position of the pyrimidine ring suggests potential reactivity that could be exploited in various chemical transformations.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. One efficient method for synthesizing substituted pyrimidines involves the Mitsunobu reaction, which is used to introduce arylamine moieties into the pyrimidine framework . Another approach is the cascade assembly of barbituric acids and aldehydes in the presence of bromine, leading to the formation of spirobarbiturates containing the furo[2,3-d]pyrimidine framework . Additionally, the reaction of 2-alkylthio-6-aminopyrimidin-4(3H)-ones with ethyl bromopyruvate under neutral or acidic conditions can yield furo[2,3-d]pyrimidine derivatives .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using various spectroscopic techniques. For instance, the spectroscopic investigation of 5-bromo-2-hydroxy pyrimidine, a related compound, was performed using FT-IR, FT-RAMAN, NMR, and UV-Vis spectroscopy. Computational analysis, such as density functional theory (DFT), can predict molecular geometry, vibrational wavenumbers, and electronic properties .

Chemical Reactions Analysis

Brominated pyrimidines are versatile intermediates in organic synthesis. They can undergo nucleophilic substitution reactions, as observed in the reaction of N-({4-amino-2-(methylsulfonyl)furo[2,3-d]pyrimidin-5-yl}methyl)-4-nitro-N-phenylbenzenesulfonamide with sodium methoxide . Additionally, brominated pyrimidines can be alkylated to afford various regioisomers, which can be separated and converted to other derivatives . The Buchwald-Hartwig cross-coupling reaction is another method that can be used to introduce arylamino groups into the pyrimidine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by their substituents. For example, the introduction of a bromine atom can increase the density and molecular weight of the compound. The electronic properties, such as the band gap energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be indicative of the compound's reactivity and potential as a pharmaceutical agent . The antimicrobial activity of pyrimidine derivatives can be significant, as demonstrated by the high antibacterial activity of certain heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1H-indole .

Wissenschaftliche Forschungsanwendungen

Organic Chemistry

- Summary of the Application : “5-Bromo-2-(furan-2-ylmethylamino)pyrimidine” is a chemical compound used in the synthesis of other complex molecules . It has been used in the synthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives via a palladium-catalyzed aerobic and ligand-free Suzuki reaction . It has also been used in the synthesis of (5-(phenylethynyl)pyrimidine) via a microwave-assisted organic synthesis (MAOS) Sonogashira protocol .

- Results or Outcomes : The results or outcomes of these reactions are the synthesis of complex molecules such as N-heteroaryl substituted 9-arylcarbazolyl derivatives and (5-(phenylethynyl)pyrimidine) .

The specific applications can vary greatly depending on the field of study and the desired end product. For example, in pharmaceutical research, halogenated heterocycles are often used in the synthesis of new drug compounds . In materials science, they might be used in the creation of new polymers or other materials .

Rapid Nucleophilic Displacement Reactions

- Summary of the Application : “5-Bromo-2-(furan-2-ylmethylamino)pyrimidine” can undergo rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation .

- Methods of Application or Experimental Procedures : The specific method involves the use of microwave irradiation to facilitate the reaction .

- Results or Outcomes : The outcome of this reaction is the displacement of the bromine atom in the molecule by a nucleophile .

Direct Metallation

- Summary of the Application : “5-Bromo-2-(furan-2-ylmethylamino)pyrimidine” can undergo direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .

- Methods of Application or Experimental Procedures : The specific method involves the reaction of the compound with lithium diisopropylamide .

- Results or Outcomes : The outcome of this reaction is the formation of 4-lithio-5-bromopyrimidine .

Eigenschaften

IUPAC Name |

5-bromo-N-(furan-2-ylmethyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3O/c10-7-4-11-9(12-5-7)13-6-8-2-1-3-14-8/h1-5H,6H2,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADUNIMSRQPQYHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=NC=C(C=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404366 |

Source

|

| Record name | 5-BROMO-2-(FURAN-2-YLMETHYLAMINO)PYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(furan-2-ylmethylamino)pyrimidine | |

CAS RN |

886366-01-4 |

Source

|

| Record name | 5-BROMO-2-(FURAN-2-YLMETHYLAMINO)PYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Amino-3-methyl-4-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1275008.png)

![Methyl 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1275049.png)